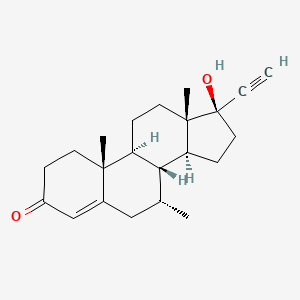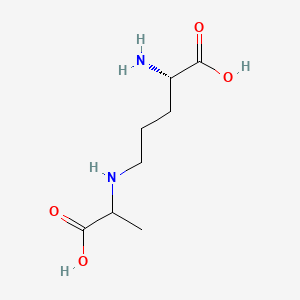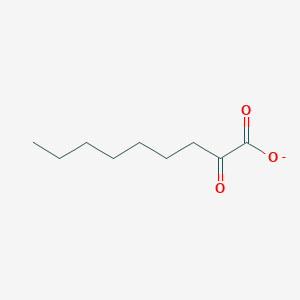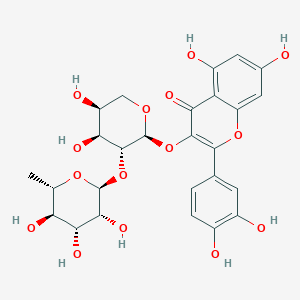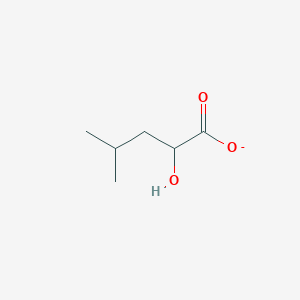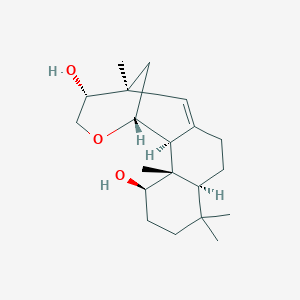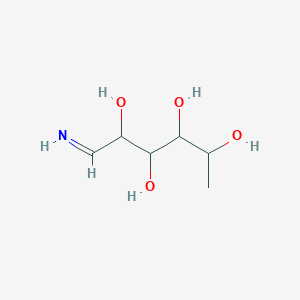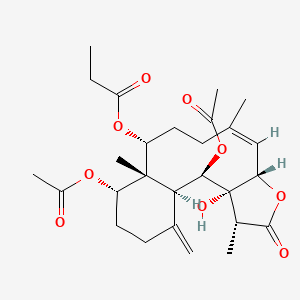
junceellolide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
junceellolide E is a natural product found in Junceella fragilis with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Elucidation
- Junceellolides E-G were isolated from the gorgonian Junceella fragilis, exhibiting the briarane carbon skeleton. The structures of these metabolites were determined through extensive spectral analyses, including X-ray analysis for Junceellolide E (Sung et al., 2000).
Anti-HBV Activities
- Briarane-type diterpenoids, including Junceellolides, were isolated from a gorgonian coral Ellisella sp., showing in vitro anti-HBV (Hepatitis B virus) activities. Junceellolide C, in particular, demonstrated significant reduction in HBV DNA, RNA, and antigen production, suggesting potential as an anti-HBV agent (Wu et al., 2020).
Cytotoxicity and Anti-inflammatory Activities
- Seven new briarane-type diterpenes, frajunolides E-K, were isolated from Junceella fragilis. These compounds, along with known briaranes, were evaluated for cytotoxicity and in vitro anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds (Liaw et al., 2008).
Inhibitory Effects on Hepatitis B Virus
- Junceellolide B was identified as a potent inhibitor of Hepatitis B virus, showing a reduction in HBV DNA, RNA, and antigen production in infected cells. This suggests the potential use of Junceellolide B as a transcription inhibitor for cccDNA, offering a new avenue for anti-HBV drug development (Li et al., 2020).
Bioactive Diterpenoids in Gorgonian Corals
- Briarane diterpenes, including Junceellolides, were isolated from various gorgonian corals like Junceella gemmacea, indicating the diverse bioactivity of these compounds in marine organisms. These studies primarily focused on structural elucidation and potential bioactivity of these diterpenes (Zhou et al., 2014).
Implications in Drug Discovery
- The discovery and investigation of compounds like Junceellolide E contribute significantly to the field of drug research, enhancing our understanding of natural product chemistry and their potential therapeutic applications (Drews, 2000).
Eigenschaften
Produktname |
junceellolide E |
|---|---|
Molekularformel |
C27H38O9 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,4R,7S,8Z,12R,13R,14S)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-17-methylidene-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] propanoate |
InChI |
InChI=1S/C27H38O9/c1-8-22(30)35-20-11-9-14(2)13-21-27(32,16(4)25(31)36-21)24(34-18(6)29)23-15(3)10-12-19(26(20,23)7)33-17(5)28/h13,16,19-21,23-24,32H,3,8-12H2,1-2,4-7H3/b14-13-/t16-,19-,20+,21-,23+,24+,26+,27-/m0/s1 |
InChI-Schlüssel |
UTRRVFIPDVKXOZ-OAKUSQIHSA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1CC/C(=C\[C@H]2[C@@]([C@H](C(=O)O2)C)([C@@H]([C@@H]3[C@@]1([C@H](CCC3=C)OC(=O)C)C)OC(=O)C)O)/C |
Kanonische SMILES |
CCC(=O)OC1CCC(=CC2C(C(C(=O)O2)C)(C(C3C1(C(CCC3=C)OC(=O)C)C)OC(=O)C)O)C |
Synonyme |
junceellolide E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



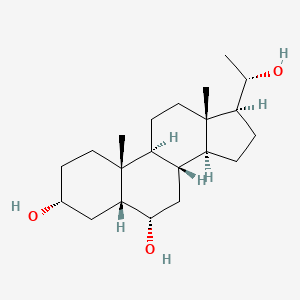

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyocta-3,7-diyn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259803.png)

